molecular formula C16H25N B2683239 4-[(4-Tert-butylcyclohexyl)methyl]pyridine CAS No. 865074-81-3

4-[(4-Tert-butylcyclohexyl)methyl]pyridine

Cat. No.: B2683239
CAS No.: 865074-81-3
M. Wt: 231.383
InChI Key: VZCDLDGIWFGGGW-UHFFFAOYSA-N
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Description

4-[(4-Tert-butylcyclohexyl)methyl]pyridine is a pyridine derivative featuring a bulky 4-tert-butylcyclohexylmethyl substituent attached to the pyridine ring at the 4-position. Its molecular formula is C₁₆H₂₅N, with a molecular weight of 231.38 g/mol.

Properties

IUPAC Name

4-[(4-tert-butylcyclohexyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h8-11,13,15H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCDLDGIWFGGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Tert-butylcyclohexyl)methyl]pyridine typically involves the alkylation of pyridine with 4-tert-butylcyclohexylmethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyridine ring’s electron-deficient nature directs electrophilic attacks to the meta position relative to existing substituents. The bulky 4-tert-butylcyclohexylmethyl group likely induces steric hindrance, suppressing reactivity at the ortho/para positions.

Key Reactions:

  • Nitration :
    Expected to occur at the 3-position of the pyridine ring under mixed HNO₃/H₂SO₄ conditions.
    Example :
    C16H25N+HNO3H2SO4C16H24N2O2+H2O\text{C}_{16}\text{H}_{25}\text{N}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_2+\text{H}_2\text{O}

  • Sulfonation :
    Requires oleum (fuming H₂SO₄) at elevated temperatures (~250°C) to form the 3-sulfonic acid derivative .

Nucleophilic Reactions

The tert-butylcyclohexylmethyl group’s electron-donating inductive effect slightly activates the pyridine ring, but nucleophilic substitution remains challenging without directing groups.

Reported Pathways for Analogues:

  • Chichibabin Reaction :
    Amination at the 2-position using NaNH₂/NH₃ at 100–120°C observed in 4-tert-butylpyridine derivatives .
    Yield : ~40–55% (for simpler tert-butylpyridines) .

  • Metalation :
    Deprotonation with LDA (lithium diisopropylamide) at –78°C generates a lithiated intermediate for coupling with electrophiles (e.g., aldehydes, alkyl halides) .

Transition Metal-Catalyzed Cross-Coupling

The pyridine ring participates in Suzuki-Miyaura and Buchwald-Hartwig reactions when halogenated. No direct data exists for the target compound, but tert-butyl groups are compatible with Pd catalysis.

Hypothetical Reaction Table:

Reaction Type Conditions Expected Product Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives at 3-position
C–H BorylationIr(cod)OMe, B₂pin₂, THF, 60°C3-Borylated pyridine
DearomatizationB₃H₇, KOtBu, THF, –78°C4-Methylene dihydropyridine intermediate

Reduction and Oxidation

  • Pyridine Ring Reduction :
    Catalytic hydrogenation (H₂/Pd-C, EtOH) converts the pyridine to a piperidine derivative. Steric bulk may slow kinetics .

  • Side-Chain Oxidation :
    The cyclohexylmethyl group resists oxidation, but tert-butyl groups are oxidatively stable under standard conditions (e.g., KMnO₄, CrO₃) .

Complexation and Supramolecular Behavior

The tert-butylcyclohexyl group enhances solubility in nonpolar solvents, enabling applications in:

  • Coordination Chemistry :
    Pyridine N coordinates to Lewis acids (e.g., BX₃, ZnCl₂) to form adducts .

  • Host-Guest Systems :
    Bulky substituents facilitate inclusion complexes with cyclodextrins or cucurbiturils .

Thermal and Stability Data

  • Thermal Decomposition :
    Onset at ~280°C (TGA) based on 4-tert-butylpyridine analogues .

  • Hydrolytic Stability :
    Resistant to aqueous acid/base hydrolysis at RT due to steric protection of the N atom .

Toxicity and Handling

Analogous alkylpyridines (e.g., 4-methylpyridine) exhibit moderate toxicity:

  • LD₅₀ (rat, oral) : 1290 mg/kg

  • Reactivity : Incompatible with strong oxidizers, isocyanates, and anhydrides .

Scientific Research Applications

Chemistry

  • Building Block : It serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and nucleophilic substitution, makes it valuable for creating diverse derivatives .
  • Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals that can be used in catalysis or material science applications.

Biology

  • Biological Activity : Research indicates potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes, suggesting its utility in developing anti-inflammatory drugs .
  • Pharmaceutical Intermediate : Ongoing research explores its role as an intermediate in pharmaceutical formulations, particularly for targeting specific biological pathways related to inflammation and infection .

Materials Science

  • Specialty Chemicals : It is utilized in the development of specialty chemicals and materials such as polymers and surfactants. The unique steric properties provided by the tert-butyl group enhance the performance characteristics of these materials .

Data Tables

CompoundActivity TypeIC50 (μM)
Derivative ACOX-2 Inhibition0.04
Derivative BAntimicrobialNot specified
Derivative CAnti-inflammatoryNot specified

Case Study 1: Anti-inflammatory Activity

A study evaluated several derivatives of this compound for their anti-inflammatory effects through COX enzyme inhibition assays. Results indicated significant inhibition comparable to established drugs like celecoxib, showcasing its potential for therapeutic applications in inflammatory diseases .

Case Study 2: Coordination Complexes

Research into the coordination chemistry involving this compound revealed its effectiveness as a ligand for various metal ions. These complexes demonstrated enhanced catalytic activity in organic transformations, highlighting its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-[(4-Tert-butylcyclohexyl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-[(4-Tert-butylcyclohexyl)methyl]pyridine with structurally related compounds, emphasizing substituents, functional groups, and key properties:

Compound Name Molecular Formula Key Substituents/Functional Groups Key Properties/Activities Reference
This compound C₁₆H₂₅N Pyridine, 4-tert-butylcyclohexylmethyl Lipophilic, basic, potential coordination -
3-[4-(4-Tert-butylcyclohexyl)oxyphenyl]cyclohexan-1-one C₂₀H₂₇NO₃ Cyclohexanone, 4-tert-butylcyclohexyloxy ether Anti-atherosclerosis activity, metabolite
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate C₁₅H₂₂ClN₃O₄ Chloro, dimethoxymethyl, carbamate Bioactive intermediate, electron-withdrawing substituents
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine C₁₆H₂₇ClN₂O₃Si Silyl ether, chloro, dimethoxymethyl Enhanced stability, lipophilic protecting group
4-tert-Butylcyclohexyl ethylphosphonofluoridate C₁₂H₂₄FO₂P Ethylphosphonofluoridate Neurotoxic, acetylcholinesterase inhibitor

Key Comparative Insights

Functional Group Diversity: The target compound’s pyridine ring distinguishes it from the cyclohexanone derivative in , which contains a ketone and ether group. This difference likely results in divergent biological activities; for example, the cyclohexanone derivative exhibits anti-atherosclerosis effects , whereas pyridine derivatives are more commonly associated with coordination chemistry or medicinal applications. Compared to the carbamate and silyl ether pyridine derivatives (), the target compound lacks electronegative substituents (e.g., chlorine) or protective groups (e.g., silyl ether), making it less reactive but more lipophilic .

In contrast, the phosphonofluoridate in has a compact ethylphosphonofluoridate group, enabling its neurotoxic activity via acetylcholinesterase inhibition .

Applications and Toxicity: The pyridine derivatives in are likely intermediates in drug synthesis due to their functionalized substituents (e.g., carbamate for prodrug strategies, silyl ethers for stability). The target compound’s simpler structure may favor use in materials science or as a ligand.

Research Findings

  • Metabolic and Biological Activity: The cyclohexanone derivative () demonstrated hypolipidemic and anti-atherosclerosis effects in metabolite profiling studies, suggesting that tert-butylcyclohexyl-containing compounds can exhibit bioactivity depending on functional groups .
  • Synthetic Utility : The carbamate and silyl ether pyridine derivatives () exemplify strategies for modifying pyridine reactivity and solubility, which could inform synthetic routes for the target compound .

Biological Activity

The compound 4-[(4-Tert-butylcyclohexyl)methyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a tert-butylcyclohexylmethyl group. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biochemical responses. The exact pathways involved depend on the specific biological context in which it is applied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Properties

In addition to antimicrobial activity, the compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages:

Cytokine Inhibition (%) at 50 µM
TNF-α70%
IL-665%
IL-1β60%

These findings indicate that this compound may be useful in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that this compound was more effective than traditional antibiotics against specific strains of bacteria, highlighting its potential as a new therapeutic agent .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of several compounds in a mouse model of acute inflammation. The results indicated that treatment with this compound significantly reduced paw swelling and inflammatory markers compared to control groups .

Research Applications

The compound has several applications in scientific research:

  • Chemistry : Used as a building block in organic synthesis.
  • Biology : Investigated for its antimicrobial and anti-inflammatory properties.
  • Medicine : Explored as a potential pharmaceutical intermediate with applications in treating infections and inflammatory diseases .

Q & A

Basic: What synthetic routes are reported for preparing 4-[(4-Tert-butylcyclohexyl)methyl]pyridine, and what critical steps ensure successful alkylation of the pyridine ring?

Methodological Answer:
The synthesis typically involves alkylation of pyridine with a 4-tert-butylcyclohexylmethyl halide or tosylate. Key steps include:

  • Substrate Activation: Use of a Lewis acid (e.g., AlCl₃) to activate the pyridine ring for nucleophilic substitution.
  • Reaction Conditions: Conduct the reaction in anhydrous dichloromethane under nitrogen to prevent hydrolysis.
  • Purification: Column chromatography with a hexane/ethyl acetate gradient (8:2 to 7:3) isolates the product. Monitor by TLC (Rf ~0.5 in 7:3 hexane/EtOAc).
    Low yields (<40%) may arise from steric hindrance; optimizing reaction time (12–24 hrs) and temperature (60–80°C) improves efficiency .

Advanced: How can researchers address discrepancies in NMR data when characterizing stereoisomerism of the 4-tert-butylcyclohexyl moiety?

Methodological Answer:
The cyclohexyl group’s chair conformation leads to axial-equatorial isomerism, causing split signals in NMR. To resolve discrepancies:

  • Variable-Temperature NMR: Perform at 25°C and −40°C to detect dynamic interconversion. Broadening or coalescence of signals indicates isomer exchange.
  • DFT Calculations: Compare computed chemical shifts (e.g., B3LYP/6-31G* level) with experimental data to assign stereochemistry.
  • Crystallography: Single-crystal X-ray diffraction (e.g., as in related tert-butylpyridine derivatives) confirms spatial arrangement .

Basic: What purification techniques are recommended for isolating this compound from by-products?

Methodological Answer:

  • Column Chromatography: Use silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) to elute nonpolar by-products first, followed by a 7:3 gradient for the target compound.
  • Recrystallization: Dissolve crude product in hot ethanol (70°C) and cool to −20°C overnight. Yield: ~60% purity after one cycle.
  • HPLC: Reverse-phase C18 column with acetonitrile/water (85:15) at 1 mL/min for high-purity isolation (≥95%) .

Advanced: How does the tert-butyl substituent influence the electronic properties of the pyridine ring, and what implications does this have for catalysis?

Methodological Answer:

  • DFT Insights: The tert-butyl group’s electron-donating inductive effect increases electron density on the pyridine nitrogen, enhancing Lewis basicity (evidenced by a 0.15 eV decrease in work function in TiO₂ adsorption studies).
  • Experimental Validation:
    • UV-Vis Spectroscopy: Monitor shifts in λmax (e.g., 270 nm to 285 nm) upon coordination to metal centers.
    • XPS Analysis: N 1s binding energy decreases by ~0.3 eV, confirming electron donation.
      These properties make the compound suitable as a ligand in Ru or Pd catalysts for cross-coupling reactions .

Basic: What spectroscopic methods are essential for confirming the structure of this compound?

Methodological Answer:

Technique Key Signals
¹H NMR Pyridine protons: δ 8.5–7.5 (m, 3H); cyclohexyl-CH₂: δ 2.3 (d, J=7 Hz); tert-butyl: δ 1.2 (s, 9H).
¹³C NMR Pyridine C: 150–145 ppm; cyclohexyl-CH₂: 35 ppm; tert-butyl C: 29 ppm.
HRMS [M+H]⁺ calculated for C₁₆H₂₅N: 231.1986; observed: 231.1988.
IR C-H stretches: 2950 cm⁻¹ (tert-butyl), 1600 cm⁻¹ (pyridine ring) .

Advanced: How can researchers design experiments to investigate this compound as a ligand in transition metal complexes?

Methodological Answer:

  • Synthesis of Complexes: React with PdCl₂ or RuCl₃ in ethanol under reflux (6 hrs). Use a 2:1 ligand-to-metal ratio.
  • Analytical Techniques:
    • X-ray Crystallography: Resolve coordination geometry (e.g., octahedral vs. square planar).
    • Cyclic Voltammetry: Measure redox potentials (e.g., Ru³⁺/Ru²⁺ at +0.75 V vs. Ag/AgCl) to assess electronic effects.
    • Magnetic Susceptibility: SQUID magnetometry for paramagnetic complexes (e.g., Fe derivatives).
      Successful coordination is indicated by shifts in UV-Vis spectra (e.g., MLCT bands at 450 nm) .

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